2-Heptenal, (Z)-

Flavor Chemistry Sensory Science Food Aroma

(Z)-2-Heptenal (CAS 57266-86-1, C₇H₁₂O) is the cis-isomer of 2-heptenal, a medium-chain unsaturated aldehyde belonging to the class of green leaf volatiles (GLVs). It is a colorless to pale yellow liquid with a characteristic fresh, green, and fatty aroma.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 57266-86-1
Cat. No. B15349745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptenal, (Z)-
CAS57266-86-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC=CC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5-
InChIKeyNDFKTBCGKNOHPJ-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Heptenal (CAS 57266-86-1) Baseline Overview for Procurement and Analytical Reference


(Z)-2-Heptenal (CAS 57266-86-1, C₇H₁₂O) is the cis-isomer of 2-heptenal, a medium-chain unsaturated aldehyde belonging to the class of green leaf volatiles (GLVs) [1]. It is a colorless to pale yellow liquid with a characteristic fresh, green, and fatty aroma [1]. The compound is sparingly soluble in water but miscible with common organic solvents such as ethanol and ethers . It occurs naturally in various plant matrices, including safflower, and is formed endogenously via the lipoxygenase (LOX) pathway from polyunsaturated fatty acids [1][2].

Why Generic Substitution of (Z)-2-Heptenal Fails: Critical Isomer-Specific Sensory and Analytical Differences


The stereochemistry of 2-heptenal profoundly dictates its sensory impact and analytical behavior, rendering the cis-(Z) and trans-(E) isomers non-interchangeable in flavor, fragrance, and analytical applications. The (Z)-isomer exhibits a markedly lower odor detection threshold (0.8 ng/g) compared to the (E)-isomer (40 μg/kg in oil), indicating a potency difference of several orders of magnitude [1][2]. Furthermore, their olfactory characters diverge: (Z)-2-heptenal imparts a 'fresh, green' note, while (E)-2-heptenal is described as 'fatty, green, oily' [1][2]. These isomers are also chromatographically resolvable, with distinct Kovats retention indices (e.g., DB-5: (Z) ~964, (E) ~1331) [2][3]. Substituting a generic '2-heptenal' mixture for a stereochemically defined standard thus introduces significant variability in flavor potency, sensory quality, and analytical accuracy.

(Z)-2-Heptenal Product-Specific Quantitative Evidence Guide


Odor Threshold: (Z)-2-Heptenal vs. (E)-2-Heptenal

(Z)-2-Heptenal demonstrates a substantially lower odor detection threshold compared to its trans-isomer. In a study of cucumber fruit volatiles, the odor threshold of (Z)-2-heptenal was reported as 0.8 ng/g in the fruit matrix [1]. In contrast, a separate study on food aroma compounds determined the odor threshold of (E)-2-heptenal to be 40 μg/kg in oil [2]. This indicates that the (Z)-isomer is approximately 50,000 times more potent on a mass basis (ng/g vs. μg/kg) under these specific conditions.

Flavor Chemistry Sensory Science Food Aroma

Sensory Descriptor Divergence: (Z)-2-Heptenal vs. (E)-2-Heptenal

The stereochemistry of 2-heptenal directly influences its perceived odor character. (Z)-2-heptenal is consistently described with a 'fresh' and 'green' aroma profile [1]. In contrast, the (E)-isomer is characterized by 'fatty,' 'green,' 'oily,' and 'fruity' descriptors, with some sources noting an almond-like nuance [2][3]. This qualitative divergence confirms that the isomers activate different olfactory receptor patterns and cannot be substituted without altering the intended sensory profile of a product.

Sensory Science Flavor Chemistry Organoleptic Analysis

Chromatographic Resolution: (Z)-2-Heptenal vs. (E)-2-Heptenal

(Z)-2-Heptenal and (E)-2-heptenal are chromatographically distinct, enabling their separate identification and quantification. On a standard non-polar DB-5 capillary column, (Z)-2-heptenal exhibits a Kovats retention index (RI) of approximately 964, as reported in multiple studies [1][2]. In contrast, the (E)-isomer has a significantly higher RI of 1331 on the same or equivalent column phase, reflecting its different molecular shape and interaction with the stationary phase [3]. This separation is critical for accurate peak assignment in complex volatile mixtures.

Analytical Chemistry Gas Chromatography Method Development

Dynamic Range in Food Matrices: (Z)-2-Heptenal vs. Hexanal and Other Aldehydes

In a model system of fermented food (soybean meal), (Z)-2-heptenal demonstrated a remarkable dynamic range in concentration over a 12-day period. Its concentration increased from 332.85 ± 23.06 ng/g on day 0 to a peak of 1625.51 ± 48.8 ng/g on day 6, before decreasing to 1463.59 ± 29.35 ng/g on day 12 [1]. This ~5-fold increase far exceeded the changes observed for other aldehydes in the same system, such as hexanal (2.5-fold increase) and (E)-2-octenal (3.6-fold increase) [1]. This indicates (Z)-2-heptenal is a highly sensitive and dynamic marker for specific metabolic or oxidative processes.

Food Science Lipid Oxidation Flavor Stability

Isomer-Specific Regulatory Status: (Z)-2-Heptenal vs. (E)-2-Heptenal

The regulatory status of the two 2-heptenal isomers differs. The (E)-isomer (trans-2-heptenal, CAS 18829-55-5) is designated as FEMA 3165 and is Generally Recognized as Safe (GRAS) for use as a flavoring agent, with established use levels in various food categories [1][2]. In contrast, (Z)-2-heptenal (CAS 57266-86-1) is not explicitly listed as a FEMA GRAS substance in the same public databases, and some industry sources recommend it 'not for flavor use' [3]. This distinction is critical for formulators in the food and beverage industry.

Food Regulatory Affairs Flavor Industry GRAS

Reactivity with Atmospheric Oxidants: (Z)-2-Heptenal vs. (E)-2-Heptenal

The two isomers of 2-heptenal exhibit different reaction rates with hydroxyl (OH) radicals, a key atmospheric oxidant. The estimated overall OH rate constant for (Z)-2-heptenal is 39.93 x 10⁻¹² cm³/molecule·sec, while the (E)-isomer has a faster rate of 42.52 x 10⁻¹² cm³/molecule·sec . Consequently, the estimated atmospheric half-life for the (Z)-isomer is longer (3.214 hours) compared to the (E)-isomer, assuming a 12-hour day and an OH concentration of 1.5 x 10⁶ molecules/cm³ . This difference in reactivity has implications for studies on the environmental persistence and fate of these volatile organic compounds.

Atmospheric Chemistry Environmental Fate Reaction Kinetics

(Z)-2-Heptenal Best Research and Industrial Application Scenarios


Analytical Chemistry: GC-MS Method Development and Validation

Use pure (Z)-2-heptenal (CAS 57266-86-1) as a certified reference standard for method development and validation in gas chromatography-mass spectrometry (GC-MS). Its distinct Kovats retention index (RI ~964 on DB-5) and mass spectrum allow for unambiguous identification and quantification of this specific isomer in complex matrices such as food volatiles, plant essential oils, and environmental samples [1]. This is essential to avoid misidentification with the co-occurring (E)-isomer, which has a different RI (1331) and sensory impact [2].

Sensory and Flavor Research: Investigating the 'Fresh, Green' Note

Employ (Z)-2-heptenal in sensory studies to investigate the specific contribution of the 'fresh, green' aroma note to overall flavor perception. Its extremely low odor threshold (0.8 ng/g in fruit) makes it a potent aroma compound at trace levels [1]. Researchers can use it in aroma reconstitution or omission experiments to understand its role in the characteristic scent of fruits like cucumber, melon, and fresh-cut grass, providing insights that generic 2-heptenal mixtures cannot [1].

Food Science: Monitoring Fermentation and Lipid Oxidation

Utilize (Z)-2-heptenal as a sensitive marker for monitoring specific biochemical processes in food systems. In fermented soybean meal, its concentration changes dramatically (from 332.85 to 1625.51 ng/g over 6 days), a dynamic range exceeding that of other common aldehydes like hexanal [1]. This makes it a valuable target analyte for tracking the progression of fermentation or the onset of unique oxidative pathways in complex food matrices, offering a more nuanced view of quality changes than monitoring hexanal alone [1].

Fragrance Development: Formulating 'Fresh' Accords

Incorporate (Z)-2-heptenal into fragrance formulations where a pure, natural 'fresh green' accord is desired. While not GRAS-listed for food use, its potent and characteristic aroma profile makes it suitable for fine fragrances, personal care products, and household air care [1]. Its use allows perfumers to achieve a specific green note that is distinct from the 'fatty, green' character of the (E)-isomer, providing a tool for creating more nuanced and authentic fresh-cut botanical scents [2].

Technical Documentation Hub

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